molecular formula C₁₉H₂₃BrFNO₂ B1148261 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol CAS No. 488148-10-3

1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol

Cat. No. B1148261
Key on ui cas rn: 488148-10-3
M. Wt: 396.29
InChI Key:
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Patent
US06812355B2

Procedure details

The (4-bromo-2-(hydroxymethyl)phenyl)-(4′fluorophenyl)-(3-dimethylamino-propyl)methanol residue (160 g) was heated with 50% aqueous phosphoric acid (1.99 kg) with vigorous stirring. The reaction mass was purified by extraction and neutralized with aqueous ammonia at a temperature below 30° C. The reaction mass was extracted with toluene and the solvent distilled under reduced pressure to give 1-(4′fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane (130 g).

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)([CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[OH:9])=[C:4]([CH2:23]O)[CH:3]=1.P(=O)(O)(O)O>>[CH3:15][N:13]([CH2:12][CH2:11][CH2:10][C:8]1([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)[O:9][CH2:23][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]1=2)[CH3:14]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(O)(CCCN(C)C)C1=CC=C(C=C1)F)CO
Name
Quantity
1.99 kg
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was purified by extraction
CUSTOM
Type
CUSTOM
Details
neutralized with aqueous ammonia at a temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mass was extracted with toluene
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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